Rosavin

Catalog No.
S541818
CAS No.
84954-92-7
M.F
C20H28O10
M. Wt
428.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosavin

CAS Number

84954-92-7

Product Name

Rosavin

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

Molecular Formula

C20H28O10

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C20H28O10/c21-12-9-28-19(17(25)14(12)22)29-10-13-15(23)16(24)18(26)20(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+/t12-,13+,14-,15+,16-,17+,18+,19-,20+/m0/s1

InChI Key

RINHYCZCUGCZAJ-IPXOVKFZSA-N

SMILES

O[C@H]([C@H]([C@@H]([C@@H](CO[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O2)O)O)[C@@H]2OC/C=C/C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

Rosavin;

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC=CC3=CC=CC=C3)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C=C/C3=CC=CC=C3)O)O)O)O)O)O

Description

The exact mass of the compound Rosavin is 428.1682 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. It belongs to the ontological category of O-acyl carbohydrate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Adaptogenic Properties:

Rosavin, along with other active compounds in Rhodiola rosea, is being investigated for its adaptogenic properties. Adaptogens are believed to help the body adapt to stress and improve resilience. Studies suggest that Rosavin may play a role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. 

Cognitive Function and Fatigue:

Some scientific research explores the potential of Rosavin to enhance cognitive function and reduce fatigue. Studies have shown that Rhodiola rosea supplementation, containing Rosavin, may improve mental performance, memory, and concentration, particularly during periods of stress or fatigue. 

Mood and Anxiety:

Research is ongoing to determine the effects of Rosavin on mood and anxiety. Some studies suggest that Rhodiola rosea supplementation, containing Rosavin, may have mood-boosting effects and alleviate symptoms of mild anxiety. However, more research is needed to confirm these findings. 

Physical Performance:

The potential of Rosavin to improve physical performance is also being explored in scientific research. Studies suggest that Rhodiola rosea supplementation, containing Rosavin, may enhance exercise capacity and reduce muscle fatigue. However, the evidence is currently limited, and further research is needed. 

Rosavin is a phenylpropanoid glycoside primarily derived from the roots of Rhodiola rosea, a plant recognized for its adaptogenic properties. The chemical formula of rosavin is C20_{20}H28_{28}O10_{10}, with a molecular weight of approximately 428.4 g/mol. It appears as a white powder and is soluble in water. Rosavin is part of a group of compounds known as rosavins, which include rosin and rosarin, and these compounds share similar structural characteristics but differ in their sugar moieties and functional groups .

  • Regulation of stress hormones: Rosavins may influence the levels of stress hormones like cortisol, potentially contributing to the adaptogenic effect [].
  • Neurotransmitter modulation: Some studies suggest rosavins may interact with neurotransmitters like dopamine and serotonin, affecting mood and cognitive function [].

The biosynthesis of rosavin occurs through the phenylpropanoid metabolic pathway, which begins with the amino acid phenylalanine. Phenylalanine is converted into cinnamic acid by phenylalanine ammonia lyase. This reaction is followed by several steps involving the formation of cinnamyl-CoA, which is subsequently reduced to cinnamaldehyde and then to cinnamyl alcohol. The final steps involve glycosylation reactions that yield rosavin through the addition of an arabinose residue to rosin, the simplest glycoside in this series .

Several methods have been developed for the synthesis of rosavin:

  • Chemical Synthesis:
    • A method involving 1,2,3,4-diisopropylidene-D-glucopyranose and 2,3,4-tri-O-acetyl-β-L-arabinopyranosylbromide was reported to yield rosavin through a complex multi-step process .
    • Another approach utilized β-D-pentaacetylglucose and arabinopyranose in a longer synthesis route but with high safety and low pollution .
  • Biotechnological Approaches:
    • Advances in biotechnology are being explored to enhance the yield of rosavin from Rhodiola rosea, focusing on optimizing extraction processes using macroporous adsorption resins .

Rosavin has numerous applications:

  • Pharmaceuticals: Due to its adaptogenic properties, it is used in supplements aimed at reducing fatigue and enhancing mental performance.
  • Cosmetics: Its antioxidant properties make it suitable for skincare formulations.
  • Functional Foods: Incorporated into health foods for its potential health benefits, including stress reduction and immune support .

Research indicates that rosavin interacts positively with various biological systems:

  • It has been shown to reduce intracellular reactive oxygen species (ROS) levels while enhancing antioxidant enzyme activity in cellular models .
  • In studies on bone metabolism, rosavin inhibited osteoclast maturation and promoted osteoblast activity, suggesting its role in maintaining bone health .

Rosavin is often compared with other compounds within the Rhodiola genus:

CompoundChemical StructureUnique Features
RosinC20_{20}H28_{28}O9_{9}Simplest glycoside; precursor to rosavin.
RosarinC20_{20}H28_{28}O10_{10}Contains an arabinofuranose; similar efficacy but different sugar structure.
SalidrosideC15_{15}H20_{20}O7_{7}Known for neuroprotective effects; structurally distinct from rosavins.

Rosavin stands out due to its specific structural features that facilitate its unique biological activities, particularly in stress adaptation and antioxidant defense mechanisms. Its higher abundance compared to other rosavins also contributes to its prominence in therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

428.16824709 g/mol

Monoisotopic Mass

428.16824709 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1R72C0ROME

Wikipedia

Rosavin
Viqualine

Dates

Modify: 2023-08-15
1: Chen D, Sun H, Shen J, Igor LP, Zheng X, Hu S, Xiang Z. A Simple and Rapid UPLC Method for the Determination of Rosavin in Rat Plasma and Its Application to a Pharmacokinetic Study. J Chromatogr Sci. 2016 Aug;54(7):1166-70. doi: 10.1093/chromsci/bmw044. Epub 2016 Apr 4. PubMed PMID: 27048645.
2: Grech-Baran M, Sykłowska-Baranek K, Krajewska-Patan A, Wyrwał A, Pietrosiuk A. Biotransformation of cinnamyl alcohol to rosavins by non-transformed wild type and hairy root cultures of Rhodiola kirilowii. Biotechnol Lett. 2014 Mar;36(3):649-56. doi: 10.1007/s10529-013-1401-5. Epub 2013 Nov 5. PubMed PMID: 24190481; PubMed Central PMCID: PMC3964300.
3: Nabavi SF, Braidy N, Orhan IE, Badiee A, Daglia M, Nabavi SM. Rhodiola rosea L. and Alzheimer's Disease: From Farm to Pharmacy. Phytother Res. 2016 Apr;30(4):532-9. doi: 10.1002/ptr.5569. Epub 2016 Jan 11. Review. PubMed PMID: 27059687.
4: Perfumi M, Mattioli L. Adaptogenic and central nervous system effects of single doses of 3% rosavin and 1% salidroside Rhodiola rosea L. extract in mice. Phytother Res. 2007 Jan;21(1):37-43. PubMed PMID: 17072830.
5: Panossian A, Nikoyan N, Ohanyan N, Hovhannisyan A, Abrahamyan H, Gabrielyan E, Wikman G. Comparative study of Rhodiola preparations on behavioral despair of rats. Phytomedicine. 2008 Jan;15(1-2):84-91. Epub 2007 Dec 3. PubMed PMID: 18054474.
6: Pomari E, Stefanon B, Colitti M. Effects of Two Different Rhodiola rosea Extracts on Primary Human Visceral Adipocytes. Molecules. 2015 May 11;20(5):8409-28. doi: 10.3390/molecules20058409. PubMed PMID: 25970041.
7: Mirmazloum I, Ladányi M, György Z. Changes in the Content of the Glycosides, Aglycons and their Possible Precursors of Rhodiola rosea during the Vegetation Period. Nat Prod Commun. 2015 Aug;10(8):1413-6. PubMed PMID: 26434130.
8: Thu OK, Nilsen OG, Hellum B. In vitro inhibition of cytochrome P-450 activities and quantification of constituents in a selection of commercial Rhodiola rosea products. Pharm Biol. 2016 Dec;54(12):3249-3256. Epub 2016 Aug 29. PubMed PMID: 27572116.
9: Ma YC, Wang XQ, Hou FF, Ma J, Luo M, Lu S, Jin P, Terevsky N, Chen A, Xu I, Patel AV, Gorecki D. Rapid resolution liquid chromatography (RRLC) analysis for quality control of Rhodiola rosea roots and commercial standardized products. Nat Prod Commun. 2011 May;6(5):645-50. PubMed PMID: 21615025.
10: Ioset KN, Nyberg NT, Van Diermen D, Malnoe P, Hostettmann K, Shikov AN, Jaroszewski JW. Metabolic profiling of Rhodiola rosea rhizomes by ¹H NMR spectroscopy. Phytochem Anal. 2011 Mar-Apr;22(2):158-65. doi: 10.1002/pca.1262. Epub 2010 Sep 16. PubMed PMID: 20848394.
11: Wang Z, Hu H, Chen F, Zou L, Yang M, Wang A, Foulsham JE, Lan K. Metabolic profiling assisted quality assessment of Rhodiola rosea extracts by high-performance liquid chromatography. Planta Med. 2012 May;78(7):740-6. doi: 10.1055/s-0031-1298373. Epub 2012 Mar 22. PubMed PMID: 22441833.
12: Jäger AK, Saaby L, Kudsk DS, Witt KC, Mølgaard P. Short communication: Influence of pasteurization on the active compounds in medicinal plants to be used in dairy products. J Dairy Sci. 2010 Jun;93(6):2351-3. doi: 10.3168/jds.2009-2910. PubMed PMID: 20494140.
13: Mudge E, Lopes-Lutz D, Brown PN, Schieber A. Purification of Phenylalkanoids and monoterpene glycosides from Rhodiola rosea L. roots by high-speed counter-current chromatography. Phytochem Anal. 2013 Feb;24(2):129-34. doi: 10.1002/pca.2391. Epub 2012 Jul 19. PubMed PMID: 22811209.
14: Booker A, Jalil B, Frommenwiler D, Reich E, Zhai L, Kulic Z, Heinrich M. The authenticity and quality of Rhodiola rosea products. Phytomedicine. 2016 Jun 15;23(7):754-62. doi: 10.1016/j.phymed.2015.10.006. Epub 2015 Oct 31. PubMed PMID: 26626192.
15: Ma YC, Wang XQ, Hou F, Ma J, Luo M, Lu S, Jin P, Chen A, Xu I, Patel AV, Gorecki D. Simultaneous quantification of polyherbal formulations containing Rhodiola rosea L. and Eleutherococcus senticosus Maxim. using rapid resolution liquid chromatography (RRLC). J Pharm Biomed Anal. 2011 Jul 15;55(5):908-15. doi: 10.1016/j.jpba.2011.03.013. Epub 2011 Mar 12. PubMed PMID: 21466940.
16: Elameen A, Dragland S, Klemsdal SS. Bioactive compounds produced by clones of Rhodiola rosea maintained in the Norwegian germplasm collection. Pharmazie. 2010 Aug;65(8):618-23. PubMed PMID: 20824964.
17: Cifani C, Micioni Di B MV, Vitale G, Ruggieri V, Ciccocioppo R, Massi M. Effect of salidroside, active principle of Rhodiola rosea extract, on binge eating. Physiol Behav. 2010 Dec 2;101(5):555-62. doi: 10.1016/j.physbeh.2010.09.006. Epub 2010 Sep 15. PubMed PMID: 20837037.
18: Peschel W, Prieto JM, Karkour C, Williamson EM. Effect of provenance, plant part and processing on extract profiles from cultivated European Rhodiola rosea L. for medicinal use. Phytochemistry. 2013 Feb;86:92-102. doi: 10.1016/j.phytochem.2012.10.005. Epub 2012 Nov 5. PubMed PMID: 23137726.
19: Verpeut JL, Walters AL, Bello NT. Citrus aurantium and Rhodiola rosea in combination reduce visceral white adipose tissue and increase hypothalamic norepinephrine in a rat model of diet-induced obesity. Nutr Res. 2013 Jun;33(6):503-12. doi: 10.1016/j.nutres.2013.04.001. Epub 2013 May 8. PubMed PMID: 23746567; PubMed Central PMCID: PMC3808124.
20: Kwon JY, Lee SH, Jhun J, Choi J, Jung K, Cho KH, Kim SJ, Yang CW, Park SH, Cho ML. The Combination of Probiotic Complex, Rosavin, and Zinc Improves Pain and Cartilage Destruction in an Osteoarthritis Rat Model. J Med Food. 2018 Apr;21(4):364-371. doi: 10.1089/jmf.2017.4034. Epub 2018 Jan 18. PubMed PMID: 29346012.

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